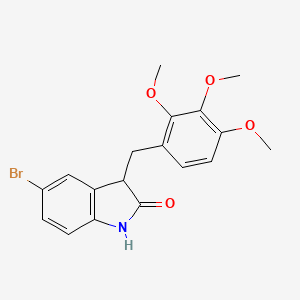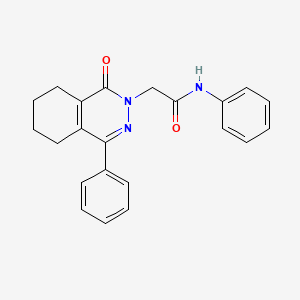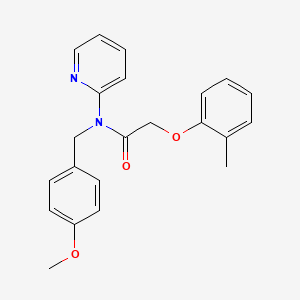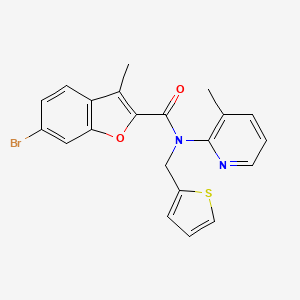![molecular formula C14H15N3OS B11365465 6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11365465.png)
6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenyl hydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to form the imidazo[2,1-b][1,3,4]thiadiazole ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b][1,3,4]thiadiazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the imidazo[2,1-b][1,3,4]thiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b][1,3,4]thiadiazole core can engage in hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(3,4-Dimethylphenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(3,4-Dimethylphenyl)-2-(hydroxymethyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both the 3,4-dimethylphenyl and methoxymethyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H15N3OS |
|---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-5-11(6-10(9)2)12-7-17-14(15-12)19-13(16-17)8-18-3/h4-7H,8H2,1-3H3 |
InChI Key |
JANCWFBMLDTAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)SC(=N3)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-phenyl-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11365406.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365413.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-diethylacetamide](/img/structure/B11365417.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide](/img/structure/B11365421.png)

![N-ethyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365430.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11365433.png)
![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11365435.png)

![Methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11365451.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11365455.png)
![5-bromo-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11365458.png)
